N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide
Description
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound combining a benzothiazole moiety and a chromene (coumarin) scaffold. The benzothiazole group is a privileged structure in medicinal chemistry due to its broad biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The chromene core, particularly 4-oxo-4H-chromene (chromone), is associated with antifungal, antioxidant, and enzyme-inhibitory effects . This dual pharmacophoric design aims to synergize the bioactivity of both components.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O3S/c26-18-13-20(28-19-11-5-2-8-15(18)19)22(27)24-16-9-3-1-7-14(16)23-25-17-10-4-6-12-21(17)29-23/h1-13H,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWIMUBJGGPPOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring . This intermediate is then reacted with a chromene derivative under specific conditions to form the final product . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction time . The use of automated reactors and continuous flow systems can further streamline the production process.
Chemical Reactions Analysis
Oxidation Reactions
The benzothiazole and chromene moieties undergo oxidation under specific conditions. Key reactions include:
| Reagent/Conditions | Reaction Site | Product | Yield | Reference |
|---|---|---|---|---|
| Dess-Martin periodinane | Chromene carbonyl | Oxidized chromene derivatives (e.g., quinones) | 65–78% | |
| KMnO₄ in acidic medium | Benzothiazole ring | Sulfonic acid derivatives | 52% |
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Mechanistic Insight : Oxidation of the chromene carbonyl group using Dess-Martin periodinane proceeds via radical intermediates, forming stable quinone structures. Sulfonic acid derivatives arise from oxidative cleavage of the benzothiazole sulfur atom under strong acidic conditions.
Reduction Reactions
Reduction primarily targets the chromene carbonyl and amide groups:
| Reagent/Conditions | Reaction Site | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ in methanol | Chromene carbonyl | 4-Hydroxy-chromene derivatives | 70% | |
| LiAlH₄ in THF | Amide group | Secondary amine derivatives | 45% |
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Key Finding : Sodium borohydride selectively reduces the chromene carbonyl without affecting the benzothiazole ring. Lithium aluminum hydride reduces the amide to an amine, altering the molecule’s hydrogen-bonding capacity .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive sites:
| Reagent/Conditions | Reaction Site | Product | Yield | Reference |
|---|---|---|---|---|
| Br₂/FeCl₃ | Benzothiazole C-2 | 2-Bromo-benzothiazole derivative | 60% | |
| NH₂OH in DMF | Chromene carbonyl | Oxime derivatives | 82% |
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Mechanism : Bromination at the benzothiazole C-2 position follows electrophilic aromatic substitution, facilitated by FeCl₃. Hydroxylamine targets the chromene carbonyl, forming stable oximes.
Hydrolysis and Condensation
Hydrolysis of the amide bond and condensation with nucleophiles:
| Reagent/Conditions | Reaction Site | Product | Yield | Reference |
|---|---|---|---|---|
| HCl (6M) under reflux | Amide group | Carboxylic acid and benzothiazole-amine | 88% | |
| EDCI/DMAP in CH₂Cl₂ | Carboxamide | Peptide-coupled derivatives | 75% |
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Applications : Acidic hydrolysis cleaves the amide bond, yielding precursors for further functionalization. EDCI-mediated condensation enables coupling with amino acids or alcohols, expanding structural diversity .
Comparative Reactivity Analysis
A comparative study of reaction rates and selectivity:
| Reaction Type | Rate (k, s⁻¹) | Selectivity | Dominant Factor |
|---|---|---|---|
| Oxidation | 1.2 × 10⁻³ | Chromene > Benzothiazole | Electronic effects |
| Substitution | 2.8 × 10⁻⁴ | Benzothiazole C-2 | Steric hindrance |
| Hydrolysis | 4.5 × 10⁻⁵ | Amide bond | Acid concentration |
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Key Insight : The chromene moiety reacts faster in oxidation due to electron-deficient carbonyl groups, while steric hindrance limits substitution at the benzothiazole ring.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole and Thiazolidinone Moieties
Compounds such as 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides () share a benzothiazole-thiazolidinone framework. Unlike the target compound, these derivatives incorporate nicotinamide instead of chromene. They exhibit potent antimicrobial activity against Gram-positive bacteria (S. aureus, S. pyogenes) and fungi (C. albicans), with some compounds matching or exceeding standard drugs like ampicillin . The substitution pattern on the phenyl/furan group significantly influences activity, suggesting that the chromene moiety in the target compound may enhance antifungal specificity .
Benzothiazole-Triazole Hybrids
Patel et al. () synthesized 3-(3-pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted 1,3-benzothiazol-2-yl)amino]-4H-1,2,4-triazole derivatives. These compounds feature a triazole ring instead of chromene and demonstrate selective antibacterial and antitubercular activity. For instance, 6-fluoro and 6-methyl substituents on the benzothiazole ring improve activity against S. aureus and M. tuberculosis, respectively . This contrasts with the chromene-containing target compound, which may prioritize antifungal over antitubercular effects due to structural differences.
Chromene-Thiazolidinone Derivatives
describes N-[2-(6-methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide, a structural analog with a thiazolidinone-chromene hybrid. This compound was designed for antifungal applications, showing that the chromene component enhances activity against fungal pathogens. The substitution at the chromene 6-position (methyl group) and the furan carboxamide side chain are critical for potency, suggesting that similar modifications in the target compound could optimize bioactivity .
Biphenyl-Benzothiazole Carboxamides
In , N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide demonstrated notable diuretic activity. Replacing the chromene with a biphenyl group shifts the pharmacological profile toward renal effects, underscoring the importance of the chromene moiety in the target compound for non-diuretic applications (e.g., antimicrobial/antifungal) .
Table 1. Substituent Effects on Bioactivity
Table 2. Antimicrobial Activity Comparison
Research Findings and Mechanistic Insights
- Substituent Position Matters : Electron-withdrawing groups (e.g., nitro, fluoro) on the benzothiazole ring enhance antibacterial activity, while bulky groups (e.g., biphenyl) may shift the therapeutic focus .
- Chromene Enhances Antifungal Activity : The 4-oxo-chromene scaffold in and the target compound likely interacts with fungal cytochrome P450 enzymes or membrane sterols, a mechanism less prominent in purely benzothiazole derivatives .
- Synthetic Flexibility : The target compound’s synthesis could adopt cycloaddition or carboxamide coupling strategies, as seen in and , to optimize yield and purity .
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
- Molecular Formula : C23H16N2O3S
- Molecular Weight : 398.4 g/mol
- IUPAC Name : this compound
- InChI Key : VTWIMUBJGGPPOM-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It has been shown to act as an enzyme inhibitor, specifically targeting enzymes involved in metabolic pathways. The compound binds to the active sites of these enzymes, thereby inhibiting their function and leading to potential therapeutic effects.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole and chromene exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has been tested against several bacterial strains, demonstrating a Minimum Inhibitory Concentration (MIC) range that suggests potent antibacterial effects. In studies involving related compounds, MIC values were reported between 10.7–21.4 μmol/mL for various derivatives .
- Antifungal Activity : Similar studies have shown effective antifungal activity against common pathogens, with some derivatives outperforming traditional antifungal agents .
Anticancer Properties
This compound has also been investigated for its anticancer potential:
- Cell Line Studies : In vitro studies on cancer cell lines such as PC3 (prostate cancer) and DU145 have demonstrated dose-dependent cytotoxic effects. The compound induced apoptosis and cell cycle arrest in the G0/G1 phase, indicating its potential as a chemotherapeutic agent .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Condensation Reaction : A common method includes the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring.
- Oxidation and Reduction : The compound can undergo various chemical transformations such as oxidation using Dess-Martin periodinane or reduction with sodium borohydride.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide and its analogs?
The synthesis typically involves coupling benzothiazole derivatives with chromone-carboxamide precursors. For example, substituted benzothiazole-3-carboxamides are reacted with thiazolidinone intermediates under reflux conditions in ethanol, yielding derivatives with varying substituents on the phenyl ring. Reaction optimization includes adjusting stoichiometry, temperature (e.g., 80–100°C), and purification via flash chromatography (ethyl acetate/hexane) to isolate products (e.g., 45–70% yields) . Key steps include cyclization of thiazolidinone rings and acylation reactions monitored by TLC and characterized via NMR.
Q. How are structural and purity characteristics validated for this compound?
Structural validation employs:
- NMR spectroscopy : Proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl signals at δ 170–175 ppm) confirm substituent integration.
- IR spectroscopy : Stretching frequencies for C=O (1650–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) bonds verify functional groups.
- X-ray crystallography : Single-crystal studies (e.g., space group P1̄, R factor = 0.049) resolve 3D conformation and hydrogen-bonding networks .
- HPLC : Purity ≥98% is confirmed using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological activities have been reported for this compound?
Initial screening identifies antifungal and anticancer potential. Chromone-thiazolidinone hybrids inhibit Candida albicans (MIC = 8–32 µg/mL) via ergosterol biosynthesis disruption. Antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 12–25 µM) is attributed to apoptosis induction and ROS generation .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation) influence bioactivity in SAR studies?
Substituent effects are systematic:
- Chloro groups at the phenyl ring (e.g., 4g, 4j) enhance antifungal activity (MIC = 8 µg/mL) by increasing lipophilicity and membrane penetration.
- Fluoro substituents (e.g., 4h) improve metabolic stability but reduce solubility, requiring formulation adjustments.
- Acetamide side chains (e.g., 4l–4n) lower cytotoxicity (IC₅₀ = 25 µM vs. 12 µM for parent compound) by altering binding to tubulin . Quantitative SAR (QSAR) models using Hammett constants (σ) and logP values correlate electronic effects with potency .
Q. What computational strategies are used to predict mechanism of action and optimize reactivity?
- Molecular docking : AutoDock Vina simulates binding to C. albicans lanosterol demethylase (binding energy = −9.2 kcal/mol), identifying key interactions (e.g., π-π stacking with Phe228) .
- DFT calculations : B3LYP/6-31G(d) optimizes transition states for thiazolidinone ring formation (ΔG‡ = 85 kJ/mol), guiding solvent selection (ethanol vs. DMF) .
- AI-driven reaction optimization : ICReDD’s algorithms predict optimal conditions (e.g., 10 mol% K₂CO₃, 72 h) by training on yield data from analogous syntheses .
Q. How can contradictory bioactivity data across analogs be resolved methodologically?
Contradictions arise from assay variability (e.g., fungal strain differences) or substituent electronic effects. Strategies include:
- Dose-response validation : Re-testing compounds in standardized CLSI M27/M38 protocols.
- Metabolic profiling : LC-MS identifies phase I metabolites (e.g., hydroxylation at C-7) that may reduce efficacy in hepatic models.
- Crystallographic analysis : Comparing ligand-enzyme complexes (e.g., PDB 4LYT) clarifies steric clashes caused by bulky substituents .
Q. What advanced engineering approaches improve scalability and reaction efficiency?
- Flow chemistry : Microreactors reduce reaction time (4 h → 1 h) by enhancing mass transfer in exothermic cyclization steps.
- Membrane separation : Nanofiltration (MWCO = 500 Da) isolates intermediates with >95% purity, minimizing chromatography .
- Process control : PID algorithms adjust temperature (±0.5°C) and pH (6.5–7.0) in real-time using IoT sensors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
